Decominol
Description
Decominol (3-Decyloxy-2-hydroxy-1-aminopropane hydrochloride) is a synthetic preservative used in cosmetic formulations. Its chemical formula is C₁₃H₂₉NO₂Cl, with a molecular weight of 267.5 g/mol . It exhibits solubility in water, ethanol, and chloroform but is insoluble in hexane. Evaluated by the European Scientific Committee on Cosmetology (SCC), this compound is approved for use in all cosmetic products at concentrations up to 0.5% .
Properties
IUPAC Name |
1-amino-3-decoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO2/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13,15H,2-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIZSEZACLNKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048363 | |
| Record name | Decominol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60812-35-3 | |
| Record name | Decominol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060812353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decominol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECOMINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A3T9Z2TKX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of DECOMINOL involves the synthesis of 1-amino-3-(decyloxy)-2-propanol. This synthesis can be achieved through the nucleophilic substitution of alkyl halides with an amine group. The reaction typically requires an aqueous solution of an alkali hydroxide, such as potassium hydroxide, and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the large-scale hydration of alkenes or the hydrogenation of carbon monoxide. These methods require high pressures, high temperatures, and suitable catalysts to achieve excellent conversions .
Chemical Reactions Analysis
Types of Reactions
DECOMINOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into simpler alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkali hydroxides and halides are commonly employed.
Major Products Formed
Oxidation: Produces oxides and ketones.
Reduction: Yields simpler alcohols.
Substitution: Forms various substituted derivatives.
Scientific Research Applications
DECOMINOL has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving bacterial inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Utilized in the formulation of cosmetic products due to its bactericidal properties
Mechanism of Action
DECOMINOL exerts its effects by targeting bacterial cell membranes. It disrupts the integrity of the membrane, leading to cell lysis and death. The compound’s molecular targets include membrane lipids and proteins, which are essential for bacterial survival .
Comparison with Similar Compounds
Structural and Functional Comparison
Efficacy and Regulatory Status
- This compound: Approved by the SCC for cosmetics. Limited systemic absorption reduces systemic toxicity risks at recommended concentrations .
- Diazolidinylurea : Widely used but controversial due to formaldehyde release, which may cause allergic reactions .
- Dequalinium Chloride : Primarily used in oral hygiene products; higher molecular weight reduces percutaneous absorption but may irritate mucous membranes .
Research Findings
- This compound: Low dermal absorption minimizes systemic exposure but raises concerns about local irritation at high doses . Negative genotoxicity results support its safety in regulated concentrations .
- Diazolidinylurea :
- Effective against bacteria and fungi but associated with contact dermatitis in sensitive populations .
Biological Activity
Decominol, a compound recognized for its potential biological activity, has garnered attention in various fields, particularly in microbiology and pharmaceuticals. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies, research findings, and data tables.
Overview of this compound
This compound is a synthetic compound that has been explored primarily for its antimicrobial properties. It is often utilized in food processing and preservation due to its effectiveness against a range of microorganisms. Its structure and mechanism of action are critical to understanding its biological activity.
Antimicrobial Activity
1. Mechanism of Action:
this compound exhibits antimicrobial activity through several mechanisms:
- Disruption of Cell Membranes: It destabilizes the cell membranes of bacteria, leading to cell lysis.
- Inhibition of Enzymatic Activity: this compound can inhibit key enzymes involved in microbial metabolism.
2. Efficacy Against Microorganisms:
Studies have demonstrated that this compound is effective against various pathogens, including:
- Bacteria: Effective against both Gram-positive and Gram-negative bacteria.
- Fungi: Shows antifungal properties, inhibiting the growth of common fungal strains.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 0.5 mg/mL | |
| S. aureus | 0.3 mg/mL | |
| Candida albicans | 0.7 mg/mL |
Case Studies
Case Study 1: Use in Milk Processing
A study conducted by Tissier et al. (2023) highlighted the application of this compound as a sterilizing agent in ultra-high temperature (UHT) processing of milk. The results indicated that this compound effectively reduced microbial load without compromising the quality of the milk product .
Case Study 2: Antimicrobial Coatings
Another investigation focused on the incorporation of this compound into antimicrobial coatings for food packaging. The study showed that packaging treated with this compound significantly extended the shelf life of perishable goods by preventing microbial contamination.
Anti-Inflammatory Activity
Research has also explored the anti-inflammatory potential of this compound. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This property could be beneficial in developing treatments for inflammatory diseases.
Table 2: Anti-Inflammatory Effects
Safety and Toxicity
Safety assessments indicate that this compound has a favorable toxicity profile when used at recommended concentrations. However, further studies are needed to establish long-term safety and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
